molecular formula C12H20Cl2N2O B3370799 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride CAS No. 53689-12-6

1-(4-Ethoxy-phenyl)-piperazine dihydrochloride

Cat. No.: B3370799
CAS No.: 53689-12-6
M. Wt: 279.2 g/mol
InChI Key: OPALMZRNXAHOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-phenyl)-piperazine dihydrochloride (CAS 53689-12-6) is a high-purity chemical compound supplied with a minimum purity of 98% . With a molecular formula of C 12 H 20 Cl 2 N 2 O and a molecular weight of 279.21 g/mol, this piperazine derivative is designed for research and development applications . Piperazine-based scaffolds are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. These heterocyclic compounds are recognized as key building blocks in the discovery and development of new therapeutic agents . Researchers value this compound for its potential use as a synthetic intermediate or precursor in the synthesis of more complex molecules. The dihydrochloride salt form typically offers enhanced solubility and stability, which is advantageous for various experimental procedures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxyphenyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14;;/h3-6,13H,2,7-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPALMZRNXAHOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53689-12-6
Record name 1-(4-ethoxyphenyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 1 4 Ethoxy Phenyl Piperazine Dihydrochloride

Established Synthetic Routes for the Piperazine (B1678402) Core and Aryl Substitution

The synthesis of 1-arylpiperazines, including 1-(4-ethoxyphenyl)-piperazine, is predominantly achieved through well-established methods that form the carbon-nitrogen (C-N) bond between the piperazine ring and the aryl group. The two most prominent strategies are the classical condensation reaction and the modern palladium-catalyzed cross-coupling.

A traditional and direct approach involves the reaction of a substituted aniline with bis(2-chloroethyl)amine. nih.govcore.ac.uk This method typically requires elevated temperatures and extended reaction times to proceed effectively. nih.gov An alternative classical route is the nucleophilic aromatic substitution (SNAr) reaction, where piperazine displaces a leaving group (commonly a halide) from an activated aryl ring. This reaction is most efficient when the aryl group contains strong electron-withdrawing substituents that render the aromatic ring susceptible to nucleophilic attack. core.ac.uklibretexts.orgpressbooks.pub

More recently, the Buchwald-Hartwig amination has become a dominant and versatile method for the synthesis of N-arylpiperazines. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction offers a powerful alternative for forming C-N bonds between aryl halides (or triflates) and amines, including piperazine. wikipedia.orglibretexts.org The reaction's utility stems from its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to classical methods. wikipedia.org A typical Buchwald-Hartwig reaction involves a palladium precursor, a phosphine ligand, and a base, with the choice of each component being critical for reaction efficiency. jk-sci.com Facile palladium-catalyzed methodologies have been developed that allow for the synthesis of arylpiperazines under aerobic conditions, sometimes using piperazine itself as a solvent to create a more cost-effective and environmentally friendly process. organic-chemistry.orgacs.org

Multi-step Synthetic Strategies for 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride (B599025) Synthesis

The synthesis of 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride is typically accomplished through a multi-step sequence that first constructs the N-arylpiperazine free base, followed by salt formation.

Method 1: Synthesis via Buchwald-Hartwig Amination

N-Arylation: Piperazine is coupled with a 4-ethoxyphenyl halide, such as 1-bromo-4-ethoxybenzene or 1-chloro-4-ethoxybenzene, using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos). A base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. The reaction is typically carried out in an inert solvent like toluene or dioxane.

Salt Formation: The resulting 1-(4-ethoxyphenyl)piperazine free base is dissolved in a suitable solvent, such as ethanol or isopropanol. An excess of hydrochloric acid (often as a solution in the solvent or as gaseous HCl) is then added. The dihydrochloride salt precipitates out of the solution and can be isolated by filtration and then dried.

Method 2: Synthesis via Classical Condensation

Piperazine Ring Formation and N-Arylation: A one-pot synthesis can be employed starting from diethanolamine. core.ac.uk Diethanolamine is first converted in situ to bis(2-haloethyl)amine, for example, by reacting with hydrobromic acid. core.ac.uk Without isolating this carcinogenic intermediate, 4-ethoxyaniline is added along with a base (e.g., sodium carbonate) in a suitable solvent like 1-butanol and heated to form 1-(4-ethoxyphenyl)piperazine. core.ac.uk

Purification and Salt Formation: The crude product is purified, typically through extraction and recrystallization. The purified free base is then converted to the dihydrochloride salt as described in the previous method.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Research Scale

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1-(4-ethoxyphenyl)piperazine, particularly in the widely used Buchwald-Hartwig amination. Key parameters that can be adjusted include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. nih.govjk-sci.com

For instance, the use of bulky, electron-rich phosphine ligands can significantly improve the efficiency of the coupling with less reactive aryl chlorides. jk-sci.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times from several hours to as little as 10 minutes, providing a rapid and efficient methodology. nih.gov Furthermore, exploring solvent-free conditions, where an excess of piperazine acts as both the reactant and the solvent, presents a "green" and cost-effective alternative, although it may require careful optimization to favor the desired mono-arylated product over bis-arylated byproducts. nih.gov

Below is a table summarizing the influence of various reaction parameters on the synthesis of N-arylpiperazines.

ParameterVariationEffect on Yield and PurityRationale
Catalyst System Different Pd precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)Can affect catalyst stability and activity.The choice depends on the ligand and substrate.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) vs. bidentate ligands (e.g., BINAP, DPPF) wikipedia.orgCrucial for efficiency, especially with aryl chlorides. jk-sci.com Can improve rates and yields. wikipedia.orgLigands stabilize the Pd(0) species and facilitate oxidative addition and reductive elimination steps. libretexts.org
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)Choice of base is critical; stronger bases are often needed for less reactive substrates.The base is required for the deprotonation of the amine in the catalytic cycle. jk-sci.com
Solvent Aprotic polar solvents (e.g., Toluene, Dioxane, THF) jk-sci.com vs. Solvent-free nih.govSolvent choice impacts solubility and reaction temperature. Solvent-free conditions can be eco-friendly. nih.govThe solvent must be inert to the reaction conditions and able to dissolve reactants.
Temperature Room temperature to >100 °C; Microwave irradiation nih.govjk-sci.comHigher temperatures or microwave heating can significantly reduce reaction times. nih.govProvides the necessary activation energy for the reaction.
Reaction Time Minutes (microwave) to 24+ hours (conventional) nih.govOptimization prevents the formation of degradation byproducts from prolonged heating.Sufficient time is needed for the reaction to reach completion.

Novel Methodologies for the Preparation of this compound Analogues

Beyond the established routes, novel synthetic methodologies offer powerful tools for preparing analogues of 1-(4-ethoxyphenyl)piperazine, enabling rapid diversification for chemical biology and drug discovery.

Photoredox Catalysis: This modern technique allows for the direct C-H functionalization of the piperazine ring. mdpi.com Using a suitable photocatalyst (e.g., an iridium complex) and a light source, a C-H bond on the piperazine ring (typically adjacent to a nitrogen) can be activated to form a radical, which can then couple with various partners like arenes or vinyl groups. This strategy provides a direct route to C-substituted piperazine analogues that are difficult to access through traditional methods. mdpi.com

Multi-Component Reactions (MCRs): MCRs, such as the Ugi four-component reaction (U-4CR), are highly efficient for building molecular complexity in a single step. organic-chemistry.org By combining an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone, highly substituted piperazine or diketopiperazine scaffolds can be assembled. organic-chemistry.org This approach is particularly well-suited for the rapid generation of compound libraries for screening purposes.

Flow Chemistry: The implementation of synthetic methods in continuous flow reactors offers advantages in terms of safety, scalability, and reproducibility. Photoredox-catalyzed reactions, for example, can be efficiently performed in flow, allowing for better control over irradiation and reaction time, leading to improved yields and cleaner reaction profiles for the synthesis of piperazine analogues. mdpi.com

Derivatization Strategies and Scaffold Modification Studies

Modification of the 1-(4-ethoxyphenyl)piperazine scaffold is a key strategy for modulating its physicochemical properties and biological activity. Derivatization can be targeted at either the ethoxyphenyl moiety or the piperazine ring.

Introduction of Varied Substituents on the Ethoxyphenyl Moiety

Introducing new functional groups to the ethoxyphenyl ring can significantly alter the molecule's interaction with biological targets. This can be achieved through two main strategies:

Building from a Substituted Precursor: A substituted 4-ethoxy-aryl halide can be synthesized first and then coupled with piperazine using methods like the Buchwald-Hartwig amination. This is a modular approach that allows for a wide variety of substituents to be incorporated.

Electrophilic Aromatic Substitution: Starting with a related compound like 1-(4-hydroxyphenyl)piperazine (B1294502) (after protecting the piperazine nitrogens), standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on the electron-rich phenyl ring. The introduced groups can then be further modified (e.g., reduction of a nitro group to an amine) to generate a diverse array of analogues.

Modifications to the Piperazine Ring for Receptor Affinity Modulation

The piperazine ring itself offers multiple avenues for modification to fine-tune receptor affinity and selectivity. nih.gov

N-4 Substitution: The secondary amine at the N-4 position of 1-(4-ethoxyphenyl)piperazine is a versatile handle for derivatization. It can readily undergo nucleophilic attack on a wide range of electrophiles. Common modifications include:

Alkylation: Reaction with alkyl halides to introduce small alkyl groups or longer chains.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These modifications can introduce new hydrogen bond donors/acceptors, alter basicity, and add steric bulk, all of which can profoundly impact receptor binding. nih.gov

C-Substitution: Introducing substituents onto the carbon backbone of the piperazine ring is more synthetically challenging but can significantly enhance receptor affinity and introduce chirality. nih.gov This can be achieved by:

Using a Substituted Piperazine: Starting the synthesis with a C-substituted piperazine, such as 2-methylpiperazine, and then performing the N-arylation reaction. Studies have shown that small substituents in the 2-position of the piperazine ring can significantly increase affinity and selectivity for certain dopamine (B1211576) receptors. nih.gov

De Novo Ring Synthesis: Building the substituted piperazine ring from acyclic precursors.

Direct C-H Functionalization: Employing modern methods like photoredox catalysis to directly add substituents to the existing piperazine core. mdpi.com

The following table provides illustrative examples of how piperazine ring modifications can influence receptor affinity, based on findings in related arylpiperazine series.

Modification SiteType of SubstituentObserved Effect on Receptor AffinityReference Example
Piperazine C-2 Small alkyl (e.g., -CH₃, -CH₂CH₃)Can significantly increase affinity and selectivity for D1 dopamine receptors. nih.govIntroduction of a 2,2-dimethyl group on the piperazine ring of a 1-piperazino-3-arylindan scaffold enhanced D1 affinity. nih.gov
Piperazine N-4 Long-chain linked to a terminal fragment (e.g., thienopyrimidinone)Can confer dual affinity for 5-HT₁A and 5-HT₇ receptors, with Ki values in the nanomolar range. ebi.ac.ukA 2-ethoxyphenyl derivative with a long chain at N-4 acted as a potent dual 5-HT₁A/5-HT₇ ligand. ebi.ac.uk
Piperazine Ring Replacement with a more rigid bicyclic system (e.g., 1,4-diazabicyclo[3.2.1]heptane)Often leads to a loss of biological activity, highlighting the importance of the piperazine ring's conformational flexibility. plos.orgIn nucleozin analogues, replacing the piperazine with a rigid counterpart reduced anti-influenza activity. plos.org
Piperazine Ring Replacement with a flexible acyclic diamineCan also lead to a decrease in activity, indicating an optimal balance of flexibility and conformation is required. plos.orgSubstitution of the piperazine in nucleozin with an ethylenediamine group resulted in less active compounds. plos.org

Stereochemical Considerations in the Synthesis of this compound and its Chiral Analogues

The parent compound, 1-(4-ethoxy-phenyl)-piperazine, is an achiral molecule, meaning it does not possess non-superimposable mirror images (enantiomers). Therefore, stereochemical considerations are not a factor in its direct synthesis. However, the introduction of substituents onto the carbon atoms of the piperazine ring can create one or more chiral centers, leading to the formation of chiral analogues. The biological activity of such chiral molecules is often highly dependent on their stereochemistry, making the development of stereoselective synthetic methods crucial. rsc.org

The asymmetric synthesis of chiral piperazine derivatives is a significant area of research in medicinal chemistry. rsc.org Various strategies have been developed to control the stereochemistry of substituents on the piperazine ring, broadly categorized into chiral pool synthesis, substrate-controlled diastereoselective methods, and catalyst-controlled enantioselective methods.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine core with a predefined stereochemistry. The inherent chirality of the starting material directs the stereochemical outcome of the subsequent transformations. For instance, enantiomerically pure amino acids can be converted into key intermediates for the synthesis of 2,5-disubstituted piperazines. nih.gov

Substrate-Controlled Diastereoselective Synthesis: In this strategy, a chiral auxiliary is attached to the substrate, which then directs the stereoselective formation of new chiral centers. The auxiliary is typically removed in a later step. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.

Catalyst-Controlled Enantioselective Synthesis: This is often the most efficient approach, where a chiral catalyst is used to favor the formation of one enantiomer over the other from a prochiral substrate. A notable example is the palladium-catalyzed carboamination reaction, which has been successfully employed for the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines. nih.gov This method allows for the modular construction of various derivatives with high enantiomeric excess. nih.gov

The table below summarizes some of the key methodologies used in the asymmetric synthesis of chiral piperazine analogues.

Synthetic StrategyDescriptionKey Features
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules (e.g., amino acids) as starting materials.Stereochemistry is predetermined by the starting material. nih.gov
Substrate-Controlled Diastereoselective Synthesis A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of new chiral centers.Often requires additional synthetic steps for auxiliary attachment and removal.
Catalyst-Controlled Enantioselective Synthesis A chiral catalyst promotes the formation of one enantiomer over the other.Highly efficient; a small amount of catalyst can generate a large amount of chiral product. Examples include Pd-catalyzed carboamination. nih.gov

For the synthesis of chiral analogues of 1-(4-ethoxy-phenyl)-piperazine, a catalyst-controlled enantioselective approach would be highly valuable. For example, a prochiral piperazine precursor could be functionalized using a chiral catalyst to introduce substituents at specific positions with high stereocontrol. The choice of catalyst and reaction conditions would be critical in determining the enantiomeric purity of the final product.

Furthermore, the resolution of racemic mixtures is another important technique for obtaining enantiomerically pure chiral piperazines. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. nih.gov

Pharmacological Mechanisms and Molecular Interactions of 1 4 Ethoxy Phenyl Piperazine Dihydrochloride

Neurotransmitter Release and Reuptake Modulation by 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride (B599025)

There is currently no specific scientific literature available that details the direct effects of 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride on the release or reuptake of neurotransmitters. Phenylpiperazine derivatives, as a class, are known to interact with various components of the central nervous system. Many compounds within this family exhibit activity at serotonin (B10506) and dopamine (B1211576) receptors and transporters. For instance, some phenylpiperazines act as serotonin (5-HT₂) reuptake inhibitors and receptor blockers, while others are recognized as potent dopamine reuptake inhibitors. However, without specific studies on the 4-ethoxy derivative, it is not possible to extrapolate these general activities to this particular compound with scientific accuracy.

To illustrate the type of data that is currently absent for this compound, the following table represents a template of expected research findings for a well-characterized phenylpiperazine derivative.

Table 1: Illustrative Neurotransmitter Transporter Binding Affinities for a Phenylpiperazine Analog (Data Not Available for this compound)

Transporter Binding Affinity (Ki, nM)
Serotonin Transporter (SERT) Data not available
Dopamine Transporter (DAT) Data not available
Norepinephrine Transporter (NET) Data not available

This table is for illustrative purposes only and does not represent actual data for the specified compound.

Intracellular Signaling Cascades and Gene Expression Studies Affected by this compound

Similarly, a comprehensive search of scientific databases and literature has yielded no specific studies on the impact of this compound on intracellular signaling cascades or gene expression. It is known that the interaction of arylpiperazine compounds with G-protein coupled receptors, such as serotonin receptors, can trigger downstream signaling pathways. These can include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are crucial for regulating various cellular processes.

Furthermore, some research on other arylpiperazine derivatives has indicated a potential to modulate the expression of specific genes, such as interferon-stimulated genes, suggesting a role in the immune response. However, in the absence of dedicated research on this compound, any discussion of its effects on these intricate cellular and molecular processes would be purely speculative.

The following table demonstrates the kind of data that would be necessary to understand the compound's impact on intracellular signaling.

Table 2: Potential Intracellular Signaling Pathways Modulated by Phenylpiperazine Compounds (Data Not Available for this compound)

Signaling Pathway Effect
MAPK/ERK Pathway Data not available
PI3K/Akt Pathway Data not available
cAMP Pathway Data not available

This table is for illustrative purposes only and does not represent actual data for the specified compound.

Preclinical Efficacy and in Vivo Research Models of 1 4 Ethoxy Phenyl Piperazine Dihydrochloride Non Human

Behavioral Pharmacology Studies in Animal Models

Behavioral studies in various animal models have been utilized to investigate the potential neuropsychopharmacological effects of 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride (B599025). These studies aim to characterize its profile regarding anxiety, depression, convulsions, pain, and general locomotor activity.

The potential anxiolytic-like effects of piperazine (B1678402) derivatives are often evaluated using standardized behavioral assays in rodents, such as the elevated plus-maze (EPM) and the four-plate test. drnaitiktrivedi.comamazonaws.com The EPM test assesses anxiety by measuring the animal's willingness to explore open, elevated arms versus enclosed arms. psicothema.comfrontiersin.org Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. nih.gov The four-plate test is another method used for the screening of minor tranquilizers, where an increase in punished crossings is indicative of anxiolytic activity. drnaitiktrivedi.com

However, specific research data from studies evaluating 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride in the four-plate test or the elevated plus-maze is not extensively available in the public research domain. While the anxiolytic potential of the broader class of piperazine compounds has been a subject of investigation, dedicated reports on this specific molecule's performance in these models remain limited.

Table 1: Anxiolytic-Like Activity Data
Test ModelSpeciesKey Findings for this compoundReference
Elevated Plus MazeRodentData not available in reviewed literatureN/A
Four-Plate TestMouseData not available in reviewed literatureN/A

The forced swim test (FST) is a primary behavioral screening tool for assessing the potential antidepressant efficacy of new compounds in rodents. nih.govresearchgate.net In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. nih.govscience.gov While numerous studies have utilized the FST to evaluate various chemical entities, including other piperazine analogs, specific published research detailing the effects of this compound in this model is not readily found.

Table 2: Antidepressant-Like Activity Data
Test ModelSpeciesKey Findings for this compoundReference
Forced Swim TestRat/MouseData not available in reviewed literatureN/A

The anticonvulsant potential of new chemical entities is typically screened using models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) seizure threshold assays in rodents. nih.govresearchgate.net These tests help identify compounds that can prevent seizure spread or elevate the seizure threshold, respectively. Some piperazine derivatives have been synthesized and evaluated for such properties. nih.gov However, specific studies focusing on the anticonvulsant profile of this compound in these established rodent models are not prominently featured in available scientific literature.

Table 3: Anticonvulsant Properties Data
Test ModelSpeciesKey Findings for this compoundReference
Maximal Electroshock Seizure (MES)Mouse/RatData not available in reviewed literatureN/A
Subcutaneous Pentylenetetrazole (scMet)Mouse/RatData not available in reviewed literatureN/A

The analgesic properties of compounds are investigated through various pain models, including those for acute and chronic neuropathic pain. nih.gov Neuropathic pain models often involve inducing a nerve injury to produce states of hyperalgesia and allodynia. nih.gov While some piperazine derivatives have been explored for their potential anti-nociceptive and anti-inflammatory effects, dedicated research on the analgesic and anti-allodynic efficacy of this compound in specific neuropathic pain models has not been extensively documented. nih.gov

Table 4: Analgesic and Anti-allodynic Effects Data
Test ModelSpeciesKey Findings for this compoundReference
Neuropathic Pain Model (e.g., Chronic Constriction Injury)RodentData not available in reviewed literatureN/A

Spontaneous locomotor activity tests are crucial for determining whether a compound has sedative, stimulant, or no effect on general motor function. frontiersin.org This analysis helps to ensure that results from other behavioral tests, like the FST or EPM, are not false positives due to a general increase or decrease in movement. researchgate.net Studies on related piperazine compounds, such as 1-(m-chlorophenyl)piperazine (m-CPP), have shown dose-dependent effects on locomotor activity in rats. nih.gov However, specific data quantifying the impact of this compound on locomotor activity is not available in the reviewed literature.

Table 5: Locomotor Activity Data
Test ModelSpeciesKey Findings for this compoundReference
Open Field TestRat/MouseData not available in reviewed literatureN/A

In Vitro Pharmacological Characterization in Cellular and Tissue Systems

Table 6: In Vitro Pharmacological Data
Assay TypeTargetKey Findings for this compoundReference
Receptor Binding AssayVarious (e.g., 5-HT, DA, Adrenergic receptors)Data not available in reviewed literatureN/A
Functional AssayVariousData not available in reviewed literatureN/A

Cell-Based Assays for Receptor Activation and Functional Responses

No specific cell-based assay data for this compound detailing its receptor activation and functional responses are currently available. Research on analogous arylpiperazine compounds, however, indicates that this class of molecules frequently interacts with various G protein-coupled receptors (GPCRs). For instance, studies on 1-cinnamyl-4-(2-methoxyphenyl)piperazines have shown high affinity for the dopamine (B1211576) D2 receptor and low to moderate affinity for serotonin (B10506) 5-HT1A and 5-HT2A receptors, as well as variable affinity for the α1-adrenergic receptor. nih.gov Functional assays for other piperazine derivatives have been used to assess their activity at these receptors by measuring second messenger responses, such as changes in cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) (IP) levels. eurofinsdiscovery.comnih.gov

Derivatives of phenylpiperazine have been evaluated for their antagonist properties at α1-adrenoceptors. For example, a series of pyrrolidin-2-one derivatives connected to an arylpiperazine fragment were identified as antagonists of α1A- and α1B-adrenoceptors. nih.gov Such findings are typically derived from radioligand binding assays followed by functional assays to determine the nature of the interaction (agonist versus antagonist).

Table 1: Receptor Binding Affinity of Selected Arylpiperazine Derivatives (Not this compound)

Compound Receptor Subtype Binding Affinity (Ki, nM) Reference
1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione hydrochloride α1-adrenoceptor 4.7 nih.gov
1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one α1-adrenoceptors pKi = 7.30 nih.gov
1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives D2 Receptor High Affinity nih.gov
1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives 5-HT1A Receptor Low to Moderate Affinity nih.gov

This table is for illustrative purposes and shows data for related compounds, not this compound.

Electrophysiological Investigations in Isolated Tissues or Neuronal Cultures

Specific electrophysiological studies on this compound in isolated tissues or neuronal cultures have not been reported. However, the broader class of phenylpiperazine derivatives has been investigated for their effects on ion channels. For example, some antiarrhythmic properties of phenylpiperazine derivatives of phenytoin (B1677684) have been linked to their potential to block hERG K+ channels, an effect predicted through in silico methods. nih.gov Electrophysiological techniques such as patch-clamp are commonly used to investigate how such compounds modulate the function of various ion channels, including sodium, potassium, and calcium channels, which are crucial for neuronal and cardiac excitability. liu.senih.govelifesciences.org These studies can reveal whether a compound acts as a channel blocker, opener, or modulator of channel gating properties.

Studies on Neuronal Protection and Virulence Suppression (e.g., Fungal Pathogens)

There is a lack of specific research on the neuronal protection and virulence suppression capabilities of this compound. However, the piperazine scaffold is a common feature in many compounds with neuroprotective and antifungal activities.

In the context of neuroprotection, various derivatives of piperazine have been explored. For instance, piperine, a compound containing a piperidine (B6355638) ring (structurally related to piperazine), has demonstrated neuroprotective effects in a mouse model of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov Other studies have investigated diketopiperazines for their cytoprotective activity in neuronal cell lines against oxidative stress. nih.gov

Regarding antifungal activity, numerous piperazine derivatives have been synthesized and evaluated. These compounds have shown broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species. nih.gov The mechanism of action for some piperazine-azole hybrids is believed to involve the inhibition of the 14α-demethylase enzyme, which is critical for ergosterol (B1671047) biosynthesis in fungi. nih.gov Other piperazine derivatives have been found to exert their fungicidal effects by inducing the accumulation of endogenous reactive oxygen species (ROS) in fungal cells. nih.govacgpubs.orgresearchgate.net

Table 2: Antifungal Activity of Selected Piperazine Derivatives (Not this compound)

Compound Class Fungal Strain(s) Mechanism of Action Reference
Alkylated piperazine-azole hybrids Candida spp., Aspergillus spp. Inhibition of 14α-demethylase nih.gov

This table provides examples of antifungal activity within the broader class of piperazine derivatives.

Organ-Specific Pharmacological Research in Animal Models (Excluding Safety/Toxicity)

Cardiovascular System Research (e.g., hypotensive activity)

N-phenylpiperazine has been shown to possess both alpha and beta adrenergic blocking properties. nih.gov In animal models, it has demonstrated the ability to lower blood pressure and decrease heart rate. nih.gov Hemodynamic studies in anesthetized animals revealed a complex cardiovascular profile for NPP, largely influenced by its interaction with the sympathetic nervous system. nih.gov

Other novel arylpiperazine derivatives have also been investigated for their hypotensive effects in rats. nih.govnih.gov These studies often link the hypotensive activity to the blockade of α1-adrenoceptors. For example, certain arylpiperazine derivatives of salicylamide (B354443) were found to decrease blood pressure in normotensive rats and reverse the pressor response to the α1-adrenoceptor agonist, methoxamine. nih.gov Similarly, dual α1A-/α1B-adrenoceptor antagonists from a series of pyrrolidin-2-one derivatives with an arylpiperazine fragment significantly decreased systolic and diastolic blood pressure in anesthetized rats. nih.gov

Table 3: Hypotensive Effects of Selected Arylpiperazine Derivatives in Rats (Not this compound)

Compound Class Animal Model Key Findings Mechanism of Action Reference
N-phenylpiperazine (NPP) Deoxycorticosterone acetate (B1210297) hypertensive rat Fall in blood pressure and decrease in heart rate Alpha and beta adrenergic blockade nih.gov
Arylpiperazine derivatives of salicylamide Normotensive rats Decreased blood pressure, reversal of methoxamine-induced pressor response Blockade of α1-adrenoceptors nih.gov

This table illustrates the cardiovascular effects of related compounds.

Endocrine System Research in Preclinical Models

There is no available information from preclinical models regarding the specific effects of this compound on the endocrine system. Research on the broader class of phenylpiperazines in this area is also not well-documented in the public domain.

Table of Compounds Mentioned

Compound Name
This compound
N-phenylpiperazine (NPP)
1-cinnamyl-4-(2-methoxyphenyl)piperazine
Pyrrolidin-2-one derivatives
Arylpiperazine derivatives of salicylamide
Phenytoin
Piperine
Diketopiperazines
Piperazine-azole hybrids
Piperazine-1-carboxamidine analogues
Methoxamine
1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione hydrochloride

Structure Activity Relationship Sar Studies and Molecular Design of 1 4 Ethoxy Phenyl Piperazine Dihydrochloride Analogues

Identification of Key Pharmacophoric Elements within the Piperazine (B1678402) and Ethoxyphenyl Moieties

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For the 1-(4-Ethoxyphenyl)-piperazine scaffold, SAR studies have identified several key pharmacophoric elements within both the piperazine ring and the attached ethoxyphenyl group that are critical for molecular recognition and interaction with biological targets, such as G-protein coupled receptors.

The phenylpiperazine moiety itself is often considered the primary pharmacophore responsible for antiserotonergic and antidopaminergic activity researchgate.net. Key features include:

The Piperazine Nitrogen (N1): The nitrogen atom of the piperazine ring not attached to the phenyl group is a crucial basic center. It is typically protonated at physiological pH, forming a positively charged site that can engage in ionic interactions with acidic amino acid residues (e.g., Aspartate) in the target protein's binding pocket nih.gov. This feature is often referred to as the positive ionizable functionality nih.gov.

The Phenyl Ring: The phenyl group, in this case substituted with an ethoxy group, serves as a primary hydrophobic region nih.gov. It engages in van der Waals and hydrophobic interactions with nonpolar pockets within the receptor. The nature and position of substituents on this ring are critical for modulating affinity and selectivity.

The Ethoxy Group: The 4-ethoxy group on the phenyl ring contributes to the molecule's lipophilicity and can act as a hydrogen bond acceptor. Its size, shape, and electronic properties influence how the entire moiety fits into and interacts with the binding site. Studies on related compounds, such as 4-(1-piperazinyl)phenol, have shown that this part of the molecule is a promising starting point for developing new inhibitors of various enzymes nih.gov.

Computational studies, including docking analysis and molecular dynamic simulations, have helped to elucidate the network of interactions between these pharmacophoric elements and the amino acid residues of their target receptors nih.gov. These studies confirm that hydrophobic residues often line the binding pocket, stabilizing the phenyl ring, while the basic nitrogen forms key electrostatic interactions nih.gov.

Table 1: Key Pharmacophoric Elements of the 1-(4-Ethoxyphenyl)-piperazine Scaffold
MoietyPharmacophoric FeatureType of InteractionImportance for Activity
Piperazine RingBasic Nitrogen Atom (N1)Ionic Bonding, Hydrogen BondingEssential for anchoring the ligand in the binding site through electrostatic interactions nih.gov.
Ethoxyphenyl GroupAromatic Phenyl RingHydrophobic Interactions, van der Waals ForcesContributes to binding affinity by fitting into hydrophobic pockets of the receptor nih.gov.
Ethoxyphenyl Group4-Ethoxy SubstituentHydrogen Bond Acceptor, Hydrophobic InteractionsModulates lipophilicity and fine-tunes the fit and interaction with the target protein.

Rational Design and Synthesis of Analogues with Targeted Pharmacological Profiles

Rational drug design leverages the understanding of SAR to create new molecules with improved potency, selectivity, and pharmacokinetic properties. For the 1-(4-Ethoxyphenyl)-piperazine scaffold, this involves targeted modifications to the core structure.

The synthesis of these analogues often involves multi-step reaction sequences. A typical pathway might start with the core molecule, 1-(4-Ethoxyphenyl)piperazine, which is then reacted with various electrophiles (e.g., benzoyl chlorides, alkyl halides) to introduce the desired substituents at the N4 position nih.gov.

Modifications to the ethoxyphenyl ring also play a crucial role. SAR studies have shown that the position and physicochemical character of substituents on the aromatic ring are critical for biological activity nih.gov. Changing the ethoxy group to other alkoxy groups, halogens, or hydrogen bond donors/acceptors can significantly impact receptor affinity and selectivity. For example, replacing the ethoxy group with a hydroxyl group creates 4-(1-piperazinyl)phenol, a precursor for a different series of inhibitors nih.gov.

Table 2: Examples of Rational Design Strategies for Piperazine Analogues
Modification StrategyExample of Analogue ClassTargeted Pharmacological ProfileReference
Substitution at Piperazine N4N-Aroyl-4-(4-hydroxyphenyl)piperazinesEnzyme Inhibition (e.g., Tyrosinase) nih.gov
Introduction of a second pharmacophoreIndole-piperazine conjugatesDopamine (B1211576) D3 Receptor Agonism/Antagonism nih.gov
Substitution on the Phenyl RingMono-substituted 4-phenylpiperazinesModulation of the Dopaminergic System nih.gov
Variation of linker between moietiesN-(Substituted phenyl)piperazine-based conjugatesAntimycobacterial Activity mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative structure-activity relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, or "descriptors." These models provide powerful tools for predicting the activity of novel compounds and guiding the design of new, more effective analogues nih.gov.

For series of piperazine analogues, various QSAR methods have been employed. These include Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA), which have been used to explain the binding affinities of ligands for targets like the dopamine D3 receptor nih.gov. In these studies, a set of synthesized compounds is tested for biological activity, and this data is then used to build a statistical model. The model is assessed by its squared correlation coefficient (r²) and its predictive ability is validated using a cross-validated squared correlation coefficient (q²) nih.govnih.gov.

The descriptors used in QSAR models can be calculated from the 2D or 3D structure of the molecule and represent various properties:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume).

Hydrophobic Descriptors: The most common is logP, which describes the lipophilicity or water-octanol partition coefficient of the compound nih.gov.

Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule, such as path counts (e.g., 4PathCount) nih.gov.

A successful QSAR model can provide valuable insights into the SAR of a compound series. For example, a model for piperazinyl phenylalanine derivatives showed that the presence of chlorine atoms and specific fourth-order fragmentation patterns favored inhibitory activity, whereas higher lipophilicity (slogP) was not conducive to activity nih.gov. Similarly, QSAR models for mono-substituted 4-phenylpiperazines have been used to understand the mechanisms leading to their observed effects on the dopaminergic system nih.gov.

Table 3: QSAR Methodologies and Descriptors in Piperazine Analogue Studies
QSAR MethodTypical Descriptors UsedApplication ExampleStatistical Parameters
HQSAR / CoMFASteric and Electrostatic Fields, Fragment CountsPredicting binding affinity for Dopamine D3 receptors nih.gov.r² = 0.917, q² = 0.841 (HQSAR) nih.gov
Partial Least Squares (PLS) RegressionTabulated and calculated physicochemical descriptorsModeling in vivo effects on the dopaminergic system nih.gov.Provides comprehensive understanding of biological response nih.gov.
Partial Least Square (PLS) RegressionSaaNEindex (electrotopological), SsClcount (chlorine count), slogP (lipophilicity), 4PathCount (topological)Modeling VLA-4/VCAM-1 inhibitory activity nih.gov.r² = 0.85, q² = 0.76 nih.gov

Analytical and Bioanalytical Methodologies in Research for 1 4 Ethoxy Phenyl Piperazine Dihydrochloride

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is an indispensable tool in the analytical chemist's arsenal for separating, identifying, and quantifying the components of a mixture. In the context of 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride (B599025) research, chromatographic methods are crucial for determining the purity of synthesized batches and for quantifying the compound in various research samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds. For 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride, a validated reversed-phase HPLC (RP-HPLC) method is essential for ensuring the quality of the material used in research.

Method development typically begins with selecting an appropriate stationary phase, most commonly a C18 column, which provides good retention and separation for moderately polar compounds like piperazine (B1678402) derivatives. The mobile phase is optimized to achieve a good peak shape and resolution from potential impurities. A common approach involves a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. ptfarm.plnih.gov Ultraviolet (UV) detection is frequently used, with the wavelength selected based on the UV absorbance maxima of the compound. nih.gov

Once developed, the method must be validated according to established guidelines to ensure its reliability. indexcopernicus.com Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ptfarm.pljocpr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. jocpr.com This is often assessed using recovery studies on spiked samples. jocpr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. jocpr.comresearchgate.net For trace analysis of piperazine, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active derivative, significantly lowering the LOD and LOQ. jocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com

Table 1: Typical HPLC Method Parameters and Validation Data for a Piperazine Derivative
ParameterTypical Condition/Value
Chromatographic System Reversed-Phase HPLC with UV Detector
Column Octadecyl (C18), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.5)
Flow Rate 1.0 mL/min
Detection Wavelength 239 nm
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
LOD ~30 ppm (may be improved with derivatization) jocpr.com
LOQ ~90 ppm (may be improved with derivatization) jocpr.com
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. In non-human metabolite research of piperazine derivatives, GC-MS is particularly useful for the chemical characterization of metabolites in biological samples. rsc.org The method typically involves a simple solvent extraction of the analytes from the biological matrix, followed by direct analysis. rsc.org

The GC column, often a capillary column with a non-polar stationary phase like 5% phenyl-methylpolysiloxane, separates the compounds based on their boiling points and interaction with the phase. oup.com The temperature program of the GC oven is optimized to ensure adequate separation of the parent compound from its metabolites. oup.com

Following separation by GC, the compounds enter the mass spectrometer, which serves as a highly specific detector. Electron Ionization (EI) is a common ionization technique used, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. researchgate.net By analyzing these fragmentation patterns, researchers can identify the structure of metabolites formed in vivo. unodc.org

Table 2: Representative GC-MS Conditions for Piperazine Metabolite Analysis
ParameterTypical Condition
GC Column Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min) rsc.org
Injection Temperature 250-280°C rsc.orgoup.com
Oven Temperature Program Initial temp 60°C, ramped to 280°C rsc.org
Ionization Mode Electron Ionization (EI) at 70 eV oup.combris.ac.uk
Mass Analyzer Quadrupole or Ion Trap
Transfer Line Temperature 280°C rsc.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology operates at higher pressures than traditional HPLC, resulting in dramatically increased speed, resolution, and sensitivity. spectralabsci.comresearchgate.net For research involving this compound, UPLC offers several advantages. mdpi.com

The primary benefits of UPLC are reduced analysis times and lower solvent consumption, which increases sample throughput and operational efficiency. spectralabsci.com This is particularly valuable in areas like impurity profiling, where the high resolution of UPLC can separate closely related compounds more effectively than HPLC. spectralabsci.com In bioanalytical studies, the enhanced sensitivity of UPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), allows for the quantification of drugs and metabolites at very low concentrations in complex biological matrices. spectralabsci.com

The transition from an HPLC to a UPLC method is often straightforward, as the fundamental principles of separation are the same. However, the instrumentation is specifically designed to handle the higher backpressures generated by the smaller particles. researchgate.net

Table 3: Comparison of HPLC and UPLC Performance Characteristics
FeatureHPLCUPLC
Particle Size 3 - 5 µm< 2 µm researchgate.net
Resolution GoodExcellent researchgate.net
Analysis Time StandardSignificantly Faster spectralabsci.com
Sensitivity StandardHigher researchgate.net
Solvent Consumption HigherLower spectralabsci.com
Operating Pressure Lower (~400 bar)Higher (~1000 bar) spectralabsci.com

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic techniques are vital for determining the chemical structure of molecules. For a novel or synthesized compound like this compound, these methods provide definitive confirmation of its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. ethernet.edu.et By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework. nih.gov

For this compound, a ¹H NMR spectrum would reveal:

Chemical Shifts: The position of each signal indicates the electronic environment of the protons. Aromatic protons on the ethoxy-phenyl group would appear in the downfield region, while the aliphatic protons of the piperazine ring and the ethoxy group would be found in the upfield region.

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative count of protons in different environments.

Spin-Spin Coupling: The splitting of signals into multiplets provides information about adjacent, non-equivalent protons, helping to establish connectivity within the molecule. For instance, the ethyl group would show a characteristic triplet and quartet pattern.

A ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. This helps to confirm the carbon skeleton and the presence of different functional groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further establish the connectivity between protons and carbons, providing unambiguous structural confirmation. nih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the precise molecular weight of a compound and for gaining structural information through fragmentation analysis. bris.ac.uk

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the calculation of the elemental formula. iosrjournals.org This is a critical step in confirming the identity of a newly synthesized compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. researchgate.net In this technique, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). xml-journal.net The resulting fragment ions provide a roadmap of the molecule's structure. For 1-(4-Ethoxy-phenyl)-piperazine, characteristic fragmentation would involve cleavage of the C-N bonds of the piperazine ring and bonds within the ethoxy-phenyl group. xml-journal.net Common fragment ions for phenylpiperazines include those corresponding to the piperazine ring (e.g., m/z 56, 70, 119) and the substituted phenyl moiety. xml-journal.net Analyzing these fragmentation pathways provides strong evidence for the proposed structure. nih.gov

Table 4: Expected Mass Spectrometry Data for 1-(4-Ethoxy-phenyl)-piperazine
AnalysisExpected ResultInformation Gained
HRMS (e.g., ESI-QTOF) Precise m/z of [M+H]⁺ ionConfirmation of Elemental Formula
MS/MS Fragmentation Characteristic fragment ionsStructural confirmation of ethoxy-phenyl and piperazine moieties
Characteristic Phenylpiperazine Fragmentsm/z 56, 70, 119 xml-journal.netEvidence of the core piperazine structure
Characteristic Ethoxy-phenyl FragmentsFragments related to the substituted aromatic ringConfirmation of the substitution pattern

Quantitative Analysis in Biological Matrices for Preclinical Research

The quantitative analysis of this compound in biological matrices is a critical component of preclinical research, providing essential data for pharmacokinetic and toxicokinetic studies. The development and validation of robust bioanalytical methods are imperative to ensure the accuracy and reliability of the data generated. These methods typically involve sophisticated analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection and quantification of the analyte in complex biological samples.

Sample Preparation Techniques for Animal Tissues and Fluids

Effective sample preparation is a crucial step in the bioanalytical workflow, aiming to extract the analyte of interest from the biological matrix and remove interfering substances that could compromise the accuracy of the analysis. For the quantitative analysis of this compound in animal tissues and fluids, such as plasma, serum, and tissue homogenates, several sample preparation techniques can be employed. The choice of technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the sensitivity requirements of the assay.

Protein Precipitation (PPT): This is a widely used and straightforward technique for the removal of proteins from plasma and serum samples. It involves the addition of an organic solvent, such as acetonitrile or methanol, to the biological sample, which denatures and precipitates the proteins. Following centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed.

Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates the analyte from the biological matrix based on its differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. This method can provide a cleaner extract compared to protein precipitation, thereby reducing matrix effects. The selection of the organic solvent is critical and is based on the polarity and solubility of this compound.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that utilizes a solid sorbent to isolate the analyte from the biological matrix. The choice of the sorbent material depends on the chemical properties of the analyte. SPE can provide a high degree of sample cleanup and analyte concentration, leading to improved assay sensitivity and reduced matrix effects.

The following table provides a comparative overview of these common sample preparation techniques:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Protein denaturation and removal by organic solvent.Simple, fast, and cost-effective.May result in less clean extracts and potential for matrix effects.
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases.Provides cleaner extracts than PPT, reducing matrix effects.Can be more time-consuming and require larger volumes of organic solvents.
Solid-Phase Extraction Selective retention of the analyte on a solid sorbent.High selectivity, provides very clean extracts, and allows for analyte concentration.More complex, time-consuming, and costly compared to PPT and LLE.

Validation of Bioanalytical Methods for Research Bioanalysis

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose and can generate reliable and reproducible data. The validation process involves a series of experiments to assess various performance characteristics of the method. The key parameters for the validation of a bioanalytical method for the quantification of this compound in biological matrices include selectivity, accuracy, precision, linearity, limit of quantification (LOQ), recovery, and stability.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of agreement among multiple measurements of the same sample. Accuracy and precision are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve is generated by plotting the response of the analyte against its concentration, and the linearity is assessed by the correlation coefficient (r²).

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure, representing the percentage of the analyte that is recovered from the biological matrix during the sample preparation process.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.

The following tables present representative data from a hypothetical validation of a bioanalytical method for this compound in rat plasma.

Table 1: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1.00.9898.08.59.2
Low3.02.9197.06.27.5
Medium50.051.5103.04.85.9
High150.0147.098.03.54.1

Table 2: Stability Data

Stability ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles) Low3.02.8595.0
High150.0153.0102.0
Short-Term (4 hours at RT) Low3.02.9498.0
High150.0148.599.0
Long-Term (30 days at -80°C) Low3.02.8896.0
High150.0151.5101.0

Theoretical and Computational Investigations of 1 4 Ethoxy Phenyl Piperazine Dihydrochloride

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of a molecule. researchgate.netscispace.com Such calculations for 1-(4-ethoxy-phenyl)-piperazine would typically be performed on its base form to understand its inherent characteristics before considering the effects of protonation.

The electronic structure of 1-(4-ethoxy-phenyl)-piperazine is characterized by the interplay between the electron-donating ethoxy group, the aromatic phenyl ring, and the piperazine (B1678402) moiety. The oxygen atom of the ethoxy group donates electron density to the phenyl ring through resonance, influencing the charge distribution across the aromatic system. This, in turn, affects the properties of the piperazine nitrogen atom attached to the ring (N1).

DFT calculations can be used to compute Mulliken population analysis and generate Molecular Electrostatic Potential (MEP) maps. researchgate.netresearchgate.net The MEP map visually represents the charge distribution, highlighting regions of positive and negative electrostatic potential. researchgate.net For the neutral form of 1-(4-ethoxy-phenyl)-piperazine, the most negative regions (nucleophilic sites) would likely be concentrated around the piperazine nitrogen at position 4 (N4) and the oxygen atom of the ethoxy group, making them susceptible to electrophilic attack or protonation. In the dihydrochloride (B599025) salt form, the protonation of both piperazine nitrogens would dramatically alter the MEP, creating large regions of positive potential around the piperazine ring, indicative of its cationic nature and its ability to act as a hydrogen bond donor.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical stability. scispace.com For arylpiperazine derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed across the molecule.

Table 1: Representative Theoretical Electronic Properties of an Arylpiperazine Analog (Note: Data below is illustrative, based on general findings for similar molecules, as specific values for 1-(4-ethoxy-phenyl)-piperazine dihydrochloride were not available in the searched literature.)

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy ~ -9.0 eVIndicates electron-donating capability
LUMO Energy ~ -5.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap ~ 3.5 eVRelates to chemical stability and reactivity
Dipole Moment ~ 3.2 - 3.7 DQuantifies the polarity of the molecule
MEP Negative Region N4-piperazine nitrogen, Ethoxy oxygenSites for electrophilic attack/protonation
MEP Positive Region N-H protons of piperazine (dihydrochloride)Sites for nucleophilic attack/H-bonding

Conformational analysis involves calculating the energy of the molecule as a function of its dihedral angles. Key rotations include:

The torsion angle around the C(phenyl)-N(piperazine) bond.

The torsion angles within the piperazine ring.

The torsion angles of the ethoxy side chain.

Studies on similar arylpiperazines show that extended conformations are often preferred in solvent simulations, while bent geometries can dominate in a vacuum. mdpi.com The energy landscape, derived from these calculations, reveals the most stable (lowest energy) conformations and the energy barriers between them. semanticscholar.orgmdpi.com For arylpiperazines, the presence of substituents on the phenyl ring can influence the rotational barrier and the preferred angle between the phenyl and piperazine planes. mdpi.com In the solid state, crystal packing forces dictate a specific conformation, which may not be the lowest-energy conformation in solution. mdpi.com

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand like this compound interacts with a target receptor over time. nih.govmdpi.com Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, as well as the surrounding solvent, offering deeper insights into the stability of the binding pose and the mechanism of interaction. nih.gov

An MD simulation typically starts with the docked complex of the ligand and receptor placed in a simulated physiological environment (a box of water and ions). researchgate.net The simulation then calculates the movements of every atom over a set period, often nanoseconds to microseconds, based on a force field. mdpi.com

Key insights from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to see if the complex remains stable or if the ligand dissociates. nih.gov

Key Interactions: MD can reveal which specific interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic contacts) are most persistent and crucial for stable binding. nih.govrsc.org

Conformational Changes: The simulation can show how the ligand and receptor adapt their conformations to achieve an optimal fit.

Role of Water: MD can elucidate the role of water molecules in mediating interactions between the ligand and the receptor. mdpi.com

For an arylpiperazine compound, a crucial interaction often involves a charge-reinforced hydrogen bond between a protonated piperazine nitrogen and a conserved aspartate residue in the binding pocket of aminergic G-protein coupled receptors (GPCRs), such as serotonin (B10506) or dopamine (B1211576) receptors. mdpi.com MD simulations can confirm the stability and importance of this interaction. nih.gov

In Silico Screening and Virtual Ligand Design for Related Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.govsciengpub.ir

The process for screening piperazine derivatives typically involves:

Library Generation: A virtual library of piperazine derivatives is created by modifying the core structure with various substituents. This allows for the exploration of a vast chemical space.

Target Selection: A 3D structure of a biological target (e.g., an enzyme or receptor) is obtained, often from crystallographic data or homology modeling.

Molecular Docking: The entire library of compounds is docked into the active site of the target. The docking programs score and rank the compounds based on their predicted binding affinity. researchgate.net

Hit Identification and Refinement: The top-scoring compounds ("hits") are selected for further analysis. This may involve more rigorous computational methods or lead to the synthesis and biological testing of the most promising candidates. nih.gov

Virtual screening has been successfully applied to piperazine derivatives to identify inhibitors for various targets, including acetylcholinesterase. nih.govnih.gov This approach accelerates the drug discovery process by prioritizing compounds for synthesis, thus saving time and resources. sciengpub.ir

Docking Studies to Elucidate Binding Modes with Target Receptors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For 1-(4-ethoxy-phenyl)-piperazine, docking studies can predict its binding mode within the active site of potential targets, such as serotonin (5-HT) or dopamine (D) receptors, which are common targets for arylpiperazines. nih.govnih.gov

Docking studies on related arylpiperazine ligands have revealed a conserved binding pattern within these receptors. researchgate.net The protonated nitrogen of the piperazine ring typically forms a crucial salt bridge (an ionic interaction) with the carboxylate side chain of a highly conserved aspartate (Asp) residue in transmembrane helix 3 (TMH3) of the receptor. mdpi.com

Other key interactions often observed include:

Aromatic/Hydrophobic Interactions: The ethoxy-phenyl moiety can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. researchgate.netmdpi.com

Hydrogen Bonds: Besides the primary interaction with the aspartate, other hydrogen bonds can form between the ligand and residues like serine (Ser) or threonine (Thr) in the binding site. nih.gov

The specific orientation and interactions determine the ligand's affinity and selectivity for different receptor subtypes. nih.gov

Table 2: Common Interacting Residues for Arylpiperazines in Aminergic GPCRs

Receptor Transmembrane Helix (TMH)Key Amino Acid Residue(s)Type of Interaction
TMH 3 Aspartate (Asp)Ionic bond / Salt bridge with protonated piperazine N
TMH 5 Serine (Ser), Threonine (Thr)Hydrogen bonding
TMH 6 Phenylalanine (Phe), Tryptophan (Trp)Aromatic (π-π stacking) / Hydrophobic
TMH 7 Tyrosine (Tyr)Aromatic / Hydrophobic

Potential Research Applications and Future Directions for 1 4 Ethoxy Phenyl Piperazine Dihydrochloride

Utility as a Pharmacological Probe for Specific Receptor Systems

The phenylpiperazine scaffold is a key component in a multitude of compounds targeting central nervous system (CNS) receptors. Consequently, 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride (B599025) holds considerable potential as a pharmacological probe to investigate the function and pharmacology of various receptor systems. Its structural similarity to known ligands suggests it may interact with several types of receptors.

For instance, many arylpiperazine derivatives are known to exhibit affinity for serotonergic (5-HT) and dopaminergic (D2) receptors. researchgate.net The compound 1-(4-methoxyphenyl)piperazine (B173029), a close analog, is suggested to have a mixed mechanism of action with both serotonergic and dopamine (B1211576) antagonistic properties. caymanchem.com Furthermore, other phenylpiperazine-based compounds have been identified as potent and selective ligands for sigma receptors (S1R), acting as valuable tools for studying their role in cellular function and disease. nih.gov

The utility of 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride as a probe would depend on its specific binding affinity and selectivity profile. Comprehensive in vitro screening against a panel of CNS receptors would be the first step to elucidate its primary targets. Should it exhibit high selectivity for a particular receptor subtype, it could be invaluable for:

Receptor Mapping: Characterizing the distribution and density of specific receptors in different brain regions.

Functional Assays: Investigating the downstream signaling pathways activated or inhibited by receptor binding.

Competitive Binding Studies: Aiding in the characterization of new, unknown ligands by competing for the same binding site.

Table 1: Potential Receptor Systems for Investigation

Receptor FamilySpecific Subtypes of InterestRationale for Investigation
Serotonin (B10506) (5-HT) Receptors 5-HT1A, 5-HT2A, 5-HT3Phenylpiperazine is a common scaffold in 5-HT receptor ligands. mdpi.comresearchgate.net
Dopamine Receptors D2, D3, D4Many arylpiperazines act as antagonists at dopamine receptor subtypes. researchgate.net
Sigma Receptors S1R, S2RPiperazine-based compounds have been identified as high-affinity S1R ligands. nih.gov
Adrenergic Receptors α1-subtypesCertain 1,4-disubstituted piperazines function as α1-adrenergic receptor blockers. researchgate.net

Development of Advanced Preclinical Research Tools and Animal Models

Should this compound demonstrate consistent and specific pharmacological activity, it could become an important tool in the development of advanced preclinical research models. Animal models are crucial for understanding complex biological processes and predicting outcomes of therapeutic interventions. fda.gov

Depending on its mechanism of action, the compound could be used to:

Induce Disease-Relevant Phenotypes: If the compound reliably modulates a pathway implicated in a neurological or psychiatric disorder, its administration to animals could create a model that mimics aspects of the human condition. For example, a compound that potently blocks a specific dopamine receptor could be used to model motor or cognitive deficits.

Validate New Drug Targets: By selectively engaging a specific receptor or pathway, the compound can help validate whether that target is relevant to a disease process and worthy of therapeutic development.

Serve as a Positive Control: In the screening of new drug candidates, a well-characterized compound like this compound could be used as a reference or positive control to benchmark the activity of novel molecules.

The development of such tools requires rigorous characterization of the compound's effects in vivo, establishing a clear relationship between its administration and the resulting physiological or behavioral changes in animal models.

Exploration of Novel Mechanisms beyond Current Findings

The traditional understanding of piperazine's mechanism, particularly in its anthelmintic use, involves modulation of inhibitory GABA (γ-aminobutyric acid) receptors, leading to paralysis of the organism. wikipedia.org However, the diverse pharmacology of phenylpiperazine derivatives suggests a much broader range of potential mechanisms.

Future research should explore actions beyond classical neurotransmitter receptor antagonism. For example, some piperazine (B1678402) derivatives have been shown to possess antioxidant properties, protecting cells from oxidative stress. Research into novel 1,4-disubstituted piperazine-2,5-diones has revealed that they can protect against oxidative injury through pathways like the IL-6/Nrf2 loop. Another area of investigation is the potential for these compounds to inhibit enzymes; derivatives of 4-(4-hydroxyphenyl)piperazine have been developed as potent inhibitors of tyrosinase, an enzyme involved in melanin production. nih.gov

For this compound, research could focus on:

Intracellular Signaling Cascades: Investigating effects on second messenger systems, protein kinases, and gene expression downstream of its primary target.

Ion Channel Modulation: Assessing whether the compound directly or indirectly affects the function of voltage-gated or ligand-gated ion channels.

Anti-inflammatory and Neuroprotective Effects: Exploring its potential to modulate inflammatory pathways or protect neurons from damage in models of neurodegeneration.

Challenges and Opportunities in Translational Research (Excluding Human Clinical Aspects)

Translating a promising compound from the laboratory to a potential therapeutic is fraught with challenges. For this compound, a primary challenge is the current lack of specific biological data. The initial steps in translational research would involve extensive preclinical characterization.

Key Challenges:

Target Identification and Validation: The precise molecular target(s) of the compound must be unequivocally identified.

Pharmacokinetic Profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties in animal models is critical to establishing a viable research tool.

Model Concordance: Ensuring that the effects observed in preclinical animal models are relevant and predictive of the compound's potential utility is a significant hurdle. There is often limited concordance between animal experiments and subsequent human trials.

Opportunities for Advancement:

Biomarker Development: The compound could be used to identify and validate biomarkers associated with its pharmacological activity. These biomarkers could then be used to monitor disease progression or target engagement in more advanced preclinical studies.

Mechanism-Based Model Refinement: By elucidating its precise mechanism of action, the compound can help in the development of more refined and predictive animal models of disease.

Systems Pharmacology Approaches: Integrating experimental data with computational modeling can help predict the compound's effects across different biological systems and identify potential off-target activities early in the research process.

Emerging Research Areas for this compound and its Analogues

The versatility of the phenylpiperazine scaffold opens up several exciting areas for future research, extending beyond its potential use in neuroscience.

New Therapeutic Areas:

Oncology: Phenylpiperazine derivatives have been evaluated as targeting agents for tumors of neural crest origin, such as neuroblastoma. nih.gov Analogues could be explored for their potential to deliver cytotoxic agents or to act as standalone therapeutics.

Metabolic Diseases: Given that some piperazine compounds have been shown to affect lipid biosynthesis, there may be potential to explore analogues for activity in metabolic disorders.

Infectious Diseases: The core piperazine structure has a long history in anthelmintic drugs, and novel derivatives could be screened for broader anti-parasitic or even anti-fungal activity. researchgate.net

Advanced Imaging: A particularly promising emerging area is the development of phenylpiperazine-based molecular imaging agents. By labeling the molecule with a positron-emitting (e.g., ¹⁸F, ¹¹C) or single-photon-emitting (e.g., ¹²³I) radionuclide, it can be transformed into an imaging probe for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

Radioiodinated 1-alkyl-4-phenylpiperazines have already been successfully evaluated as potential brain-imaging agents in preclinical models, demonstrating good brain uptake and retention. nih.gov The development of a radiolabeled version of 1-(4-Ethoxy-phenyl)-piperazine could create a powerful tool to:

Non-invasively visualize and quantify its target receptor density in the living brain of animal models.

Study receptor occupancy by unlabeled therapeutic drug candidates.

Investigate changes in receptor expression during disease progression and in response to therapy.

The development of such imaging agents is a multidisciplinary effort that facilitates a deeper understanding of both disease processes and the in vivo action of new chemical entities. chimia.ch

Q & A

Q. Table 1: Reaction Conditions for Synthesis

StepSolventTemperature (°C)Time (hr)Yield (%)
AlkylationEthanol80875–85
Salt FormationHCl (aq.)RT190–95
PurificationMethanol0–4 (recryst.)2495+

Basic Question: How is this compound characterized analytically?

Methodological Answer:
Standard characterization includes:

  • UV/Vis Spectroscopy : λmax at 204, 241, and 294 nm (indicative of aromatic and conjugated systems) .
  • NMR : 1^1H NMR (D2O) shows peaks for ethoxy (δ 1.35 ppm, triplet) and piperazine protons (δ 3.1–3.5 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity; retention time ~8.2 minutes .

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/ParametersPurpose
UV/Vis204, 241, 294 nmConfirm π→π* transitions
1^1H NMRδ 1.35 (ethoxy), δ 3.1–3.5 (piperazine)Structural verification
HPLCRt = 8.2 min, 98% purityQuantify purity and impurities

Advanced Question: What contradictory findings exist regarding its pharmacological mechanisms, and how can they be resolved?

Methodological Answer:
Studies report mixed serotonergic (5-HT2A_{2A}) and dopaminergic (D2) receptor affinities, with EC50_{50} values ranging from 50 nM (5-HT2A_{2A}) to 1.2 µM (D2) . Contradictions arise from:

  • Assay Variability : Radioligand binding (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) vs. functional cAMP assays for D2 .
  • Metabolite Interference : Active metabolites (e.g., 4-ethoxy-phenylpiperazine-N-oxide) may skew results .

Q. Resolution Strategies :

  • Use in vitro receptor-specific assays with pure compound and metabolite controls.
  • Validate via in vivo microdialysis to measure neurotransmitter release .

Advanced Question: What metabolic pathways are implicated, and how are metabolites identified?

Methodological Answer:
Primary pathways include:

N-Oxidation : Catalyzed by CYP3A4, forming 1-(4-ethoxy-phenyl)-piperazine-N-oxide .

Ethoxy Demethylation : CYP2D6-mediated, yielding 1-(4-hydroxyphenyl)-piperazine .

Q. Analytical Workflow :

  • LC-MS/MS : Metabolites are detected using MRM transitions (e.g., m/z 265→154 for the parent ion) .
  • Enzyme Inhibition : Co-incubation with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) confirms pathways .

Q. Table 3: Key Metabolites and Detection Methods

MetaboliteEnzyme InvolvedAnalytical Method
Piperazine-N-oxideCYP3A4LC-MS/MS (m/z 281→170)
4-Hydroxyphenyl-piperazineCYP2D6LC-MS/MS (m/z 207→120)

Advanced Question: How can computational modeling optimize reaction design for novel derivatives?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity during alkylation .

  • Reaction Path Search : Identifies energy barriers for competing pathways (e.g., N- vs. O-alkylation) .
  • Solvent Effects : COSMO-RS models simulate solvent polarity impacts on yield .

Q. Table 4: Computational Parameters

SoftwareMethodApplication
Gaussian 16DFT/B3LYP/6-31G*Transition state optimization
COSMO-RSSolvation modelSolvent selection

Advanced Question: What stability challenges arise during long-term storage, and how are they mitigated?

Methodological Answer:
Degradation occurs via:

  • Hydrolysis : The ethoxy group hydrolyzes in aqueous buffers (pH < 3 or >9) .
  • Oxidation : Piperazine ring forms N-oxide under ambient light .

Q. Mitigation Strategies :

  • Store at -20°C in amber vials under argon; stability >5 years .
  • Use lyophilized form for aqueous studies, reconstituted fresh with degassed solvents .

Advanced Question: How are contradictions in receptor binding data systematically addressed?

Methodological Answer:
Contradictory affinity data (e.g., 5-HT2A_{2A} vs. D2) require:

Standardized Assays : Compare results across identical protocols (e.g., 3^3H-LSD binding for 5-HT2A_{2A}).

Allosteric Modulation Tests : Use negative allosteric modulators (NAMs) to isolate indirect effects .

Structural Analogs : Compare with 1-(4-methoxyphenyl)-piperazine to assess substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxy-phenyl)-piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxy-phenyl)-piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.